molecular formula C8H14N2O B2702364 5-Azaspiro[3.4]octane-5-carboxamide CAS No. 1849296-01-0

5-Azaspiro[3.4]octane-5-carboxamide

Cat. No.: B2702364
CAS No.: 1849296-01-0
M. Wt: 154.213
InChI Key: ULVBYRZOAJVDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azaspiro[3.4]octane-5-carboxamide is a sophisticated spirocyclic chemical scaffold designed for medicinal chemistry and drug discovery research. Spirocyclic compounds like this are highly valued for their three-dimensional, rigid structures, which enable a more effective exploration of chemical space compared to flat, aromatic molecules . The scaffold features a central spiro-fused ring system, which orients substituents in specific, well-defined spatial arrangements. This controlled geometry is crucial for studying the relationship between molecular structure and biological activity, particularly in the investigation of structure-activity relationships (SAR) for challenging drug targets . The carboxamide group provides a versatile point for further synthetic diversification, allowing researchers to create focused compound libraries for high-throughput biological screening. This compound is related to other privileged spirocyclic structures investigated in published research for constructing novel chemical entities . As a key building block, it is intended for the synthesis of potential therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-azaspiro[3.4]octane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-7(11)10-6-2-5-8(10)3-1-4-8/h1-6H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVBYRZOAJVDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCCN2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategic Approaches for 5 Azaspiro 3.4 Octane 5 Carboxamide

Retrosynthetic Analysis of the 5-Azaspiro[3.4]octane Core and Carboxamide Moiety

A retrosynthetic analysis of 5-Azaspiro[3.4]octane-5-carboxamide reveals several strategic disconnections. The most straightforward approach involves the disconnection of the C-N bond of the carboxamide group. This leads to the secondary amine, 5-azaspiro[3.4]octane, and a suitable aminocarbonylating agent, such as phosgene (B1210022) followed by ammonia (B1221849), or an isocyanate equivalent.

Further disconnection of the 5-azaspiro[3.4]octane core can be envisioned through two primary pathways:

Cyclobutane (B1203170) Ring Formation: Cleavage of one of the C-C bonds in the cyclobutane ring suggests a precursor such as a substituted pyrrolidine (B122466) with a pendant chain suitable for intramolecular cyclization. For instance, a 3-(2-haloethyl)-3-(hydroxymethyl)pyrrolidine derivative could undergo cyclization to form the spiro-cyclobutane ring.

Pyrrolidine Ring Formation: Alternatively, breaking a C-N bond of the pyrrolidine ring points towards a cyclobutane-based precursor. An intramolecular nucleophilic substitution or reductive amination from a 1-(aminomethyl)-1-(2-haloethyl)cyclobutane derivative would furnish the desired spirocyclic amine.

A more convergent approach involves a [3+2] cycloaddition reaction, where an azomethine ylide reacts with a cyclobutylidene-containing dipolarophile to construct the pyrrolidine ring and the spirocenter simultaneously. researchgate.net This strategy is particularly powerful for introducing stereochemical control early in the synthesis.

Development of Novel and Efficient Synthetic Routes to the 5-Azaspiro[3.4]octane Skeleton

The construction of the azaspiro[3.4]octane skeleton is the cornerstone of synthesizing the target molecule. Various methodologies have been developed, ranging from classical cyclization reactions to more modern tandem and enantioselective processes. nih.govdntb.gov.ua

Intramolecular cyclization remains a robust and widely used method for constructing spirocyclic systems. The formation of the 5-azaspiro[3.4]octane core can be achieved by forming either the four-membered or the five-membered ring in the key cyclization step.

One common strategy involves an intramolecular SN2 alkylation. researchgate.net For example, a suitably substituted pyrrolidine precursor can be synthesized and subsequently cyclized to form the cyclobutane ring. Conversely, a functionalized cyclobutane can serve as the starting point for the construction of the pyrrolidine ring. Gold-catalyzed hydroamination of unactivated olefins has also emerged as a mild and effective method for forming protected nitrogen heterocycles. organic-chemistry.org

Table 1: Selected Cyclization Strategies for Spirocyclic Amine Synthesis

Precursor Type Reaction Type Key Reagents/Catalysts Ring Formed
Pyrrolidine with pendant electrophile/nucleophile Intramolecular Alkylation Base (e.g., NaH) Cyclobutane
Cyclobutane with pendant amine and leaving group Intramolecular Alkylation Base (e.g., K₂CO₃) Pyrrolidine
Aminoalkene Hydroamination Gold(I) complexes Pyrrolidine

To enhance synthetic efficiency, tandem and cascade reactions that form multiple bonds and rings in a single operation are highly desirable. These processes reduce step counts, minimize waste, and can often build molecular complexity rapidly. For spiro-compound formation, tandem reactions like the Prins cyclization or sequential cycloadditions have proven effective. rsc.org

A notable example is the tandem inter [4+2]/intra [3+2] nitroalkene cycloaddition, which can be adapted to generate spirocyclic frameworks. acs.org In this approach, an intermolecular cycloaddition is followed by an intramolecular cycloaddition to construct the spiro system in a highly controlled manner. Another powerful strategy involves oxidative coupling followed by a rearrangement cascade, which can afford unique spiro compounds from relatively simple starting materials. researchgate.net Although not specifically demonstrated for 5-azaspiro[3.4]octane, these principles offer a blueprint for future synthetic designs.

Since the spiro carbon of the azaspiro[3.4]octane core is a quaternary stereocenter, controlling its absolute configuration is crucial for applications in drug discovery. Enantioselective synthesis can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.

A highly effective method for the asymmetric synthesis of azaspirocycles involves the dirhodium tetracarboxylate-catalyzed cyclopropanation of exocyclic olefins with donor/acceptor carbenes. nih.gov This reaction can generate azaspiro[n.2]alkanes with high levels of enantioselectivity and diastereoselectivity. Computational studies have shown that the stereoselectivity is governed by the fit of the substrate within the chiral pocket of the catalyst. nih.gov Another approach utilizes a [3+2] cycloaddition with a chiral catalyst or starting from a chiral precursor to establish the stereocenter. researchgate.net The development of stereoselective methods is a key focus in modern organic synthesis, aiming to provide access to single-enantiomer spirocyclic building blocks. rsc.orgrsc.org

Table 2: Enantioselective Rhodium-Catalyzed Cyclopropanation for Azaspiro[n.2]alkanes

Catalyst Substrate Product Yield (%) ee (%) d.r.
Rh₂(S-pPhTPCP)₄ 3-Methylenepiperidine derivative Azaspiro[5.2]octane derivative 90 98 >20:1
Rh₂(S-pPhTPCP)₄ 3-Methyleneazetidine derivative Azaspiro[2.3]hexane derivative 80 95 N/A
Rh₂(S-DOSP)₄ 4-Methylenepiperidine derivative Azaspiro[5.2]octane derivative - Low Low

Data adapted from relevant literature on analogous systems. nih.gov

Introduction and Stereoselective Functionalization of the Carboxamide Group

Once the 5-azaspiro[3.4]octane skeleton is assembled, the final step is the introduction of the carboxamide moiety at the N5 position. This transformation is typically straightforward and can be accomplished through several standard methods.

A common route involves the reaction of the secondary amine with an acylating agent. For example, treatment with phosgene or a phosgene equivalent (e.g., triphosgene) generates a carbamoyl (B1232498) chloride intermediate, which can then be reacted with ammonia to yield the desired primary carboxamide. Alternatively, the amine can be reacted directly with an isocyanate, such as trimethylsilyl (B98337) isocyanate, followed by hydrolysis.

Chemoenzymatic and Biocatalytic Approaches for Stereocontrol in Azaspiro[3.4]octane Synthesis

Chemoenzymatic and biocatalytic methods offer powerful tools for achieving high levels of stereocontrol under mild reaction conditions, providing a green alternative to traditional chemical synthesis. kcl.ac.ukresearchgate.netrjpbr.com These approaches can be applied to the synthesis of chiral azaspiro[3.4]octane intermediates. nih.gov

One strategy is the enzymatic kinetic resolution (EKR) of a racemic intermediate. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the separation of the two enantiomers. Similarly, a racemic amine intermediate could be resolved using an appropriate enzyme.

A more advanced approach involves asymmetric synthesis using enzymes. For example, an ene-reductase (ENE) could catalyze the asymmetric reduction of a prochiral C=C bond in a precursor to set the key stereocenter. nih.gov While the direct enzymatic construction of the azaspiro[3.4]octane ring system is not yet widely reported, the principles of biocatalysis are increasingly being applied to the synthesis of complex heterocyclic compounds, and future work may see the development of specific enzymes for this purpose. kcl.ac.uk

Table 3: Potential Chemoenzymatic Strategies for Chiral Azaspiro[3.4]octane Synthesis

Strategy Enzyme Class Transformation Purpose
Enzymatic Kinetic Resolution (EKR) Lipase Selective acylation of a racemic alcohol precursor Separation of enantiomers
Dynamic Kinetic Resolution (DKR) Lipase + Metal Catalyst Racemization of starting material coupled with selective transformation Conversion of racemate to a single enantiomer (>50% yield)
Asymmetric Bioreduction Ene-reductase (ENE) / Ketoreductase (KRED) Stereoselective reduction of a C=C or C=O bond Creation of a key stereocenter

Comparative Analysis of Synthetic Efficiencies, Green Chemistry Principles, and Atom Economy

The synthesis of this compound, a compound of interest in medicinal chemistry and materials science, can be approached through various synthetic strategies. An evaluation of these routes through the lenses of synthetic efficiency, green chemistry, and atom economy is crucial for selecting the most sustainable and cost-effective manufacturing process. This analysis will compare two plausible, albeit generalized, synthetic routes to highlight the practical application of these metrics.

Route 1: Linear Synthesis via N-Protection and Amidation

This traditional approach involves the construction of the spirocyclic core, followed by functionalization of the secondary amine.

Scheme 1: Linear Synthesis of this compound

N-Protection: The secondary amine of 5-azaspiro[3.4]octane is often protected, for example, with a tert-butoxycarbonyl (Boc) group, to facilitate subsequent reactions and improve handling. This step typically involves the use of di-tert-butyl dicarbonate (B1257347) (Boc)₂O and a base.

Deprotection: The Boc group is subsequently removed under acidic conditions to yield the free secondary amine.

Amidation: The final step involves the conversion of the secondary amine to the desired carboxamide. This can be achieved by reacting the amine with a source of the carboxamide group, such as isocyanic acid or by a two-step process involving reaction with phosgene or a phosgene equivalent followed by ammonia.

Route 2: Convergent Synthesis with Late-Stage Cyclization

A more modern approach might involve the formation of the carboxamide functionality early in the synthesis, followed by a late-stage cyclization to form the spirocyclic core.

Scheme 2: Convergent Synthesis of this compound

Precursor Synthesis: This route would begin with the synthesis of a linear precursor already containing the necessary functionalities for cyclization and the carboxamide group.

Intramolecular Cyclization: The key step in this route is an intramolecular reaction to form the 5-azaspiro[3.4]octane ring system. This could be, for example, an intramolecular nucleophilic substitution or a ring-closing metathesis reaction.

Comparative Data Analysis

To quantitatively compare these two generalized routes, the following tables outline the estimated yields, atom economy, and adherence to the principles of green chemistry.

Table 1: Comparative Analysis of Synthetic Efficiencies

MetricRoute 1: Linear SynthesisRoute 2: Convergent Synthesis
Number of Steps 42
Estimated Overall Yield 40-60%60-75%
Key Transformations Protection/Deprotection, AmidationIntramolecular Cyclization
Purification Methods Multiple Chromatographic PurificationsFewer Purification Steps

Interactive Data Table 1: Detailed Step-wise Analysis of Route 1

StepTransformationReagentsEstimated Yield
1Spirocycle FormationVarious70%
2N-Protection(Boc)₂O, Base95%
3DeprotectionAcid (e.g., TFA, HCl)90%
4AmidationIsocyanic Acid or equivalent75%

Interactive Data Table 2: Detailed Step-wise Analysis of Route 2

StepTransformationReagentsEstimated Yield
1Precursor SynthesisVarious85%
2Intramolecular CyclizationCatalyst/Reagent specific to reaction80%

Green Chemistry Principles and Atom Economy

The twelve principles of green chemistry provide a framework for evaluating the sustainability of a chemical process. Atom economy, a key metric of green chemistry, measures the efficiency of a reaction in converting reactants to the desired product.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Table 2: Green Chemistry and Atom Economy Comparison

PrincipleRoute 1: Linear SynthesisRoute 2: Convergent Synthesis
1. Prevention Higher potential for waste due to multiple steps and use of protecting groups.Lower waste generation due to fewer steps.
2. Atom Economy Lower overall atom economy due to the use of protecting groups which are removed.Higher overall atom economy as more atoms from the reactants are incorporated into the final product.
3. Less Hazardous Chemical Syntheses May involve hazardous reagents like phosgene or strong acids for deprotection.Can be designed to utilize less hazardous reagents and catalysts.
4. Designing Safer Chemicals Not directly applicable to the synthesis route itself.Not directly applicable to the synthesis route itself.
5. Safer Solvents and Auxiliaries Multiple steps may require a variety of solvents, some of which may be hazardous.Fewer steps may allow for the use of a single, greener solvent.
6. Design for Energy Efficiency Multiple heating and cooling cycles may be required for the different reaction steps.A more streamlined process may have lower energy requirements.
7. Use of Renewable Feedstocks Dependent on the starting materials for the spirocycle synthesis.Dependent on the starting materials for the precursor synthesis.
8. Reduce Derivatives Employs a protection/deprotection sequence, which is a form of derivatization.Avoids the use of protecting groups, thus reducing derivatization steps.
9. Catalysis May use stoichiometric reagents in some steps.Can be designed to utilize catalytic methods, for example, in the cyclization step.
10. Design for Degradation Not directly applicable to the synthesis route itself.Not directly applicable to the synthesis route itself.
11. Real-time analysis for Pollution Prevention More complex to implement due to multiple stages.Easier to implement with fewer reaction steps.
12. Inherently Safer Chemistry for Accident Prevention The use of hazardous reagents and multiple steps increases the potential for accidents.A more concise and potentially less hazardous route would be inherently safer.

Table 3: Calculated Atom Economy for Key Steps

Reaction StepRoute 1: Atom Economy (%)Route 2: Atom Economy (%)
Key Transformation N-Protection/Deprotection sequence has very low atom economy as the Boc group is added and then removed. The amidation step's atom economy depends on the specific reagents used.The intramolecular cyclization step, if a true rearrangement or addition, can have a high atom economy.
Overall (Estimated) 20-40%50-70%

Chemical Reactivity, Transformation, and Derivatization of 5 Azaspiro 3.4 Octane 5 Carboxamide

Chemical Reactions of the Nitrogen Heterocycle within the Spiro System

The nitrogen atom within the 5-azaspiro[3.4]octane ring system is a key site for chemical modification. As a secondary amine, it can undergo a variety of classical reactions to introduce diverse functionalities. N-alkylation reactions can be employed to introduce a range of substituents. researchgate.net For instance, reaction with various alkyl halides in the presence of a base would lead to the corresponding N-alkylated derivatives.

Another important class of reactions involves N-arylation, which can be achieved through methods such as the Buchwald-Hartwig amination. This powerful cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the spirocyclic amine and an aryl halide or triflate, providing access to a wide array of N-aryl derivatives. The choice of ligands and reaction conditions is crucial for achieving high yields and functional group tolerance in these transformations. thermofisher.com

Furthermore, the nitrogen atom can participate in acylation reactions with acyl chlorides or anhydrides to form amides, or with sulfonyl chlorides to yield sulfonamides. These reactions are typically straightforward and high-yielding, providing another layer of diversification for the scaffold. The resulting amides and sulfonamides can introduce important hydrogen bonding interactions and modulate the physicochemical properties of the parent molecule.

Modifications and Substitutions on the Spiro[3.4]octane Ring System

While direct functionalization of the carbocyclic portion of the spiro[3.4]octane ring system can be challenging, synthetic strategies often involve the use of pre-functionalized building blocks to construct the spirocyclic core. nih.gov For example, starting with a substituted cyclobutanone (B123998) or cyclopentanone (B42830) allows for the introduction of substituents at various positions on the ring system.

One approach to introduce diversity is through the synthesis of spirocyclic analogues from functionalized ketones. researchgate.net For instance, the use of a ketone bearing a substituent on the four-membered ring would lead to a corresponding substituted 5-azaspiro[3.4]octane derivative. The stability of the spirocyclic system allows for a range of chemical transformations to be performed on these pre-installed functional groups.

Moreover, radical-mediated reactions could potentially be employed to introduce functionality onto the alkane backbone, although selectivity can be an issue. Photochemical methods or the use of specific directing groups might be necessary to achieve site-selective functionalization of the spiro[3.4]octane ring.

Transformations of the Carboxamide Functional Group and Its Bioisosteric Replacements

The carboxamide functional group in 5-Azaspiro[3.4]octane-5-carboxamide is a versatile handle for further chemical manipulation and can be replaced with a variety of bioisosteres to modulate biological activity and physicochemical properties. drughunter.comsemanticscholar.org

Transformations of the Carboxamide Group:

The primary amide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then serve as a precursor for the synthesis of a wide range of other functional groups. For example, it can be coupled with various amines to generate a library of secondary and tertiary amides using standard peptide coupling reagents.

The carboxamide can also be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4). This transformation converts the planar amide into a more flexible amino group, which can significantly alter the molecule's conformational preferences and biological interactions.

Dehydration of the primary carboxamide, for instance using trifluoroacetic anhydride (B1165640) or phosphorus oxychloride, would yield the corresponding nitrile. The nitrile group can then be further transformed, for example, into a tetrazole ring, which is a well-known bioisostere of a carboxylic acid. drughunter.com

Bioisosteric Replacements:

Bioisosteric replacement of the carboxamide group is a common strategy in medicinal chemistry to improve metabolic stability, cell permeability, and target engagement. drughunter.comhyphadiscovery.com Several functional groups can serve as bioisosteres for the carboxamide moiety.

BioisostereRationale for ReplacementPotential Synthetic Route
Thioamide Alters hydrogen bonding properties and metabolic stability. hyphadiscovery.combeilstein-journals.orgTreatment of the carboxamide with Lawesson's reagent or P4S10. beilstein-journals.org
Acyl Sulfonamide Increases acidity and can act as a hydrogen bond donor and acceptor. hyphadiscovery.comReaction of the corresponding carboxylic acid (from hydrolysis of the carboxamide) with a sulfonamide.
1,2,4-Oxadiazole A metabolically stable mimic of the amide bond with similar hydrogen bonding capabilities. drughunter.comMulti-step synthesis starting from the corresponding carboxylic acid or nitrile.
1,3,4-Oxadiazole Another stable heterocyclic bioisostere for amides. hyphadiscovery.comCyclization of an acylhydrazide, which can be prepared from the corresponding ester or carboxylic acid.
Triazole Can mimic the hydrogen bonding pattern of amides and often improves metabolic stability. drughunter.comCan be formed via cycloaddition reactions, for example, between an azide (B81097) and an alkyne.

Transition Metal-Catalyzed Coupling Reactions for Diversification of the Scaffold

Transition metal-catalyzed cross-coupling reactions are powerful tools for the diversification of the 5-azaspiro[3.4]octane scaffold. thermofisher.commdpi-res.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents.

To utilize these reactions, the spirocyclic scaffold would first need to be functionalized with a suitable handle, such as a halide (e.g., bromide or iodide) or a triflate. This could potentially be achieved by incorporating a functionalized building block during the synthesis of the spirocycle.

Examples of Applicable Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction would enable the coupling of a halogenated or triflated spiro[3.4]octane derivative with a boronic acid or ester to form a new C-C bond. This is a highly versatile reaction with a broad substrate scope and excellent functional group tolerance, making it ideal for introducing aryl or heteroaryl substituents. acs.org

Heck Reaction: The Heck reaction would allow for the coupling of a halogenated spirocycle with an alkene, leading to the formation of a new C-C bond and the introduction of a vinyl group. This can be a useful method for extending the carbon framework of the molecule. umb.edu

Sonogashira Coupling: This coupling reaction between a terminal alkyne and an organohalide is catalyzed by palladium and copper complexes. It would allow for the introduction of an alkyne moiety onto the spirocyclic scaffold, which can then be further elaborated. umb.edu

Buchwald-Hartwig Amination: As mentioned earlier, this reaction is crucial for the N-arylation of the azaspirocyclic nitrogen. It can also be used to couple a halogenated spirocycle with a wide variety of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles.

The application of these reactions would significantly expand the chemical space accessible from the 5-azaspiro[3.4]octane core, allowing for the systematic exploration of structure-activity relationships.

Strategies for Solid-Phase Synthesis and Combinatorial Library Generation

Solid-phase synthesis offers a powerful platform for the high-throughput generation of libraries of this compound derivatives. nih.govspirochem.com The key advantage of this approach is the simplification of purification, as excess reagents and byproducts can be easily washed away from the resin-bound product. nih.gov

A potential solid-phase strategy would involve anchoring a suitable building block to a solid support. For example, a protected 5-azaspiro[3.4]octane core could be attached to a resin via a linker. The protecting group on the nitrogen could then be removed, and a diverse set of building blocks could be introduced through the reactions described in the previous sections.

A General Solid-Phase Synthesis Scheme:

Immobilization: A protected derivative of 5-azaspiro[3.4]octane, for example with a Boc-protecting group on the nitrogen, could be attached to a suitable resin (e.g., Merrifield or Wang resin) through the carboxamide nitrogen or another functional handle on the spirocyclic ring.

Deprotection: The protecting group on the spirocyclic nitrogen is removed.

Diversification: A library of reagents (e.g., carboxylic acids for acylation, alkyl halides for alkylation, or aryl halides for Buchwald-Hartwig coupling) is reacted with the resin-bound amine in a parallel fashion.

Cleavage: The final products are cleaved from the solid support to yield a library of purified compounds.

This approach is highly amenable to automation and can be used to generate large and diverse combinatorial libraries for biological screening. youtube.comchemrxiv.org The use of a "split-and-pool" strategy can further increase the number of compounds synthesized. rsc.org In this method, the resin is divided into portions, each is reacted with a different building block, and then the resin portions are recombined. This process is repeated for several synthetic steps, leading to an exponential increase in the number of unique compounds in the library.

The generation of such focused libraries of this compound derivatives would be invaluable for the discovery of new bioactive molecules and for the optimization of lead compounds in drug discovery programs.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 5 Azaspiro 3.4 Octane 5 Carboxamide Analogues

Rational Design Principles for Modulating Biological Activity through Structural Modifications

The journey of transforming a lead compound into a viable drug candidate is guided by the principles of rational drug design. For analogues of 5-Azaspiro[3.4]octane-5-carboxamide, this involves a systematic approach to modifying the core structure to enhance desired biological activities while minimizing off-target effects. Key strategies include altering substituents on the spirocyclic core and the carboxamide moiety to probe interactions with the biological target.

For instance, in the development of antitubercular agents based on a related 2,6-diazaspiro[3.4]octane core, a nitrofuran carboxamide chemotype was explored. nih.gov This rational approach, exploring diverse molecular peripheries including various azole substituents, led to the identification of a lead compound with a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis. nih.gov This highlights the power of peripheral modifications in significantly boosting potency. The design process often leverages computational modeling to predict how structural changes will affect binding affinity and other crucial pharmacological parameters.

Elucidation of Substituent Effects on Molecular Recognition and Binding Affinity

The specific atoms and functional groups, or substituents, appended to the this compound scaffold play a pivotal role in its interaction with biological targets. Understanding the effects of these substituents is paramount for optimizing molecular recognition and binding affinity.

The nature of the substituent, its size, electronics, and hydrogen-bonding capacity can dramatically influence how the molecule fits into a binding pocket and the strength of the resulting interaction. For example, a study on M4 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs) demonstrated that substitutions at various positions on a core scaffold influenced potency and efficacy. nih.gov In general, difluorinated benzylic substitutions were favored, yielding analogues with enhanced potency at the rat M4 receptor. nih.gov

The following table illustrates hypothetical substituent effects on the binding affinity of this compound analogues, based on common medicinal chemistry principles.

R1 Substituent (on Spirocycle)R2 Substituent (on Carboxamide)Predicted Binding Affinity (Ki)Rationale
HydrogenPhenyl100 nMBaseline affinity.
MethylPhenyl75 nMSmall alkyl group may provide favorable van der Waals interactions.
HydroxylPhenyl150 nMPolar group may introduce unfavorable interactions if the binding pocket is hydrophobic.
Hydrogen4-Chlorophenyl50 nMElectron-withdrawing group may enhance interactions through dipole or halogen bonding.
Hydrogen2-Methoxyphenyl120 nMSteric hindrance from the ortho-substituent may disrupt optimal binding.

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. The rigid nature of the spirocyclic core in this compound analogues restricts the number of possible conformations, which can be advantageous in drug design as it reduces the entropic penalty upon binding to a target.

Conformational analysis seeks to identify the low-energy, biologically active conformation of a molecule. A new conformational effect has been reported in spiro[5.2]octan-4-ol derivatives, where the axial conformation is predominant. rsc.org This preference is attributed to a combination of orbital interactions, charge transfer, and steric repulsion. rsc.org Such conformational biases can be exploited to pre-organize a ligand for optimal interaction with its receptor, thereby enhancing binding affinity and selectivity. The interplay of conformational equilibria and conformer-specific lipophilicities also presents new opportunities in drug design. ucla.edu

Bioisosteric Replacements and Scaffold Hopping Strategies for Enhanced Properties

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to fine-tune a molecule's characteristics. drughunter.comcambridgemedchemconsulting.com For this compound analogues, the carboxamide group itself is a common target for bioisosteric replacement to improve metabolic stability, solubility, or patentability.

Common bioisosteres for the amide bond include heterocycles like triazoles, oxadiazoles, and imidazoles, which can mimic the hydrogen bonding properties of the amide. drughunter.com Scaffold hopping, a more dramatic structural modification, involves replacing the entire core scaffold with a structurally different one while retaining the key binding interactions. This strategy can lead to the discovery of novel chemical series with improved properties.

The following table presents potential bioisosteric replacements for the carboxamide moiety and their anticipated impact on molecular properties.

Original MoietyBioisosteric ReplacementPotential Advantages
Carboxamide1,2,4-TriazoleImproved metabolic stability, altered hydrogen bonding pattern.
Carboxamide1,3,4-OxadiazoleIncreased rigidity, potential for improved oral bioavailability.
CarboxamideTetrazoleCan act as a carboxylic acid mimic, potentially altering the acidity and polarity.
CarboxamideSulfonamideModifies hydrogen bonding capabilities and electronic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Molecular Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.

For instance, 3D-QSAR studies were performed on a series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as D3 receptor antagonists. researchgate.netscirp.org These models, generated using CoMFA and CoMSIA methods, provided insights into the steric, electrostatic, hydrophobic, and hydrogen-bond acceptor requirements for high affinity. researchgate.net Such models can generate contour maps that visually represent favorable and unfavorable regions for substitution around the molecular scaffold, guiding the design of more potent compounds. While a specific QSAR model for this compound was not found, the principles from related spirocyclic systems are directly applicable.

A hypothetical QSAR equation for a series of this compound analogues might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * HBD_count + c

Where:

IC50 is the half-maximal inhibitory concentration.

LogP is the lipophilicity.

MW is the molecular weight.

HBD_count is the number of hydrogen bond donors.

c is a constant.

This equation would suggest that increasing lipophilicity and the number of hydrogen bond donors, while controlling molecular weight, could lead to more potent compounds.

An in-depth examination of the molecular and cellular pharmacology of this compound and its related derivatives reveals a complex and evolving landscape of therapeutic potential. These spirocyclic compounds have emerged as versatile scaffolds in drug discovery, engaging a variety of biological targets and modulating key cellular pathways. This article focuses exclusively on the pharmacological target engagement, mechanistic interactions, and cellular effects of this chemical class.

Computational Chemistry and Theoretical Modeling of 5 Azaspiro 3.4 Octane 5 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Azaspiro[3.4]octane-5-carboxamide, methods like Density Functional Theory (DFT) would be employed to determine its electronic structure, optimized geometry, and reactivity. These calculations can provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

Such studies would reveal the most electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. The carboxamide group, with its resonance structures, and the nitrogen atom within the spirocyclic system are key areas of interest for their roles in potential intermolecular interactions. While specific studies on this compound are not prevalent, the principles of quantum chemistry allow for a detailed theoretical characterization.

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data)

PropertyPredicted ValueSignificance
HOMO Energy-7.2 eVIndicates the molecule's ability to donate electrons.
LUMO Energy1.5 eVIndicates the molecule's ability to accept electrons.
Dipole Moment3.8 DSuggests significant polarity, influencing solubility and intermolecular forces.
Mulliken Atomic ChargesN(amide): -0.6, O(carbonyl): -0.5Highlights the primary sites for hydrogen bonding.

Note: The data in this table is hypothetical and serves as an example of what would be obtained from quantum chemical calculations.

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Systems

To explore the potential of this compound as a pharmacologically active agent, molecular docking and molecular dynamics (MD) simulations are indispensable tools. Molecular docking would be used to predict the preferred binding orientation of the compound within the active site of a specific biological target, such as an enzyme or a receptor. This technique provides a static snapshot of the interaction and an estimation of the binding affinity.

Following docking, MD simulations can offer a dynamic view of the ligand-target complex over time, typically on the nanosecond to microsecond scale. This allows for the assessment of the stability of the binding pose, the conformational changes in both the ligand and the protein upon binding, and a more refined calculation of the binding free energy. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for molecular recognition.

In silico Prediction of Drug-Likeness and Ligand Efficiency Metrics (e.g., ADMET computational models)

Before committing to expensive and time-consuming synthesis and experimental testing, the drug-like properties of this compound can be assessed using computational models. These in silico tools predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule.

Parameters such as lipophilicity (logP), aqueous solubility (logS), plasma protein binding, and potential for cytochrome P450 enzyme inhibition can be estimated. Furthermore, ligand efficiency metrics, which relate the potency of a compound to its size or other physicochemical properties, can be calculated to guide the optimization of this scaffold into more effective drug candidates.

Table 2: Predicted ADMET Properties of this compound (Hypothetical Data)

ADMET PropertyPredicted ValueInterpretation
Caco-2 PermeabilityModerateSuggests reasonable intestinal absorption.
BBB PermeabilityLowIndicates the compound may not readily cross the blood-brain barrier.
CYP2D6 InhibitionUnlikelyLow probability of a major drug-drug interaction pathway.
hERG InhibitionLow RiskReduced potential for cardiotoxicity.

Note: The data in this table is hypothetical and serves as an example of predictions from ADMET models.

Virtual Screening and De Novo Design Approaches Utilizing the this compound Scaffold

The this compound structure can serve as a valuable scaffold in virtual screening campaigns. Large chemical libraries can be computationally filtered to identify molecules containing this core structure that also possess desirable properties for a particular biological target. This approach accelerates the discovery of hit compounds.

Alternatively, de novo design algorithms can use the this compound scaffold as a starting point to computationally "grow" new molecules within the constraints of a target's binding site. This allows for the exploration of novel chemical space and the design of compounds with potentially high potency and specificity.

Conformational Landscape Analysis and Potential Energy Surface Mapping of Spirocyclic Systems

The rigid yet three-dimensional nature of the spirocyclic system in this compound is a key feature. Conformational analysis and potential energy surface (PES) mapping are computational methods used to explore the accessible shapes (conformations) of the molecule and their relative energies.

By systematically rotating the rotatable bonds, such as the one connecting the carboxamide group to the spirocyclic core, a PES can be generated. This map reveals the low-energy, and therefore most probable, conformations of the molecule. Understanding the conformational preferences of this scaffold is crucial for designing derivatives that can adopt the optimal geometry for binding to a biological target. The spirocyclic nature of the core significantly constrains the conformational freedom, which can be advantageous in designing selective ligands.

Analytical Methodologies for Characterization and Purity Assessment in Research Settings

Advanced Spectroscopic Techniques (NMR, MS, IR, UV-Vis) for Structural Elucidation of Novel Derivatives

The unambiguous determination of the chemical structure of novel 5-Azaspiro[3.4]octane-5-carboxamide derivatives relies heavily on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic composition, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural elucidation. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. For instance, in derivatives of 5-azaspiro[3.4]octane, the distinct chemical environments of the protons and carbons in the azetidine (B1206935) and cyclopentane (B165970) rings give rise to characteristic signals. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are instrumental in establishing the connectivity between different parts of the molecule, confirming the spirocyclic core and the placement of substituents.

Mass Spectrometry (MS) provides precise molecular weight information and fragmentation patterns, which help to confirm the elemental composition and structural motifs. High-resolution mass spectrometry (HRMS) is particularly crucial for verifying the molecular formula of a newly synthesized compound with high accuracy.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. For this compound, characteristic absorption bands would be observed for the amide group (N-H stretch and C=O stretch) and C-N bonds within the spirocyclic system.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. While the basic spiroalkane framework does not have a strong chromophore, the introduction of aromatic or other unsaturated substituents in derivatives can lead to characteristic UV-Vis absorption spectra, which can be useful for both characterization and quantification. Some derivatives of researchgate.netferrocenophanes, which are also spirocyclic, exhibit UV-Vis absorptions between 480 and 490 nm. acs.org

A summary of typical spectroscopic data that would be expected for the characterization of this compound is presented below.

Spectroscopic TechniqueParameterExpected Observation for this compound
¹H NMR Chemical Shift (δ)Signals corresponding to protons on the azetidine and cyclopentane rings, and the amide NH₂.
¹³C NMR Chemical Shift (δ)Resonances for the spiro carbon, carbons of the two rings, and the amide carbonyl carbon.
Mass Spectrometry Molecular Ion Peak[M+H]⁺ corresponding to the compound's molecular weight plus a proton.
IR Spectroscopy Wavenumber (cm⁻¹)Characteristic bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II).
UV-Vis Spectroscopy λmaxGenerally, no significant absorption in the UV-Vis range unless chromophoric derivatives are made.

Chromatographic Methods (HPLC, GC, SFC) for Purity Assessment and Separation of Stereoisomers

Chromatographic techniques are indispensable for determining the purity of synthesized compounds and for separating mixtures of stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile compounds like this compound and its derivatives. A sample is passed through a column packed with a stationary phase, and separation is achieved based on differential partitioning between the stationary phase and a liquid mobile phase. Purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram. In some cases, preparative HPLC is used for the purification of target compounds. google.com

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While the parent carboxamide may not be ideal for GC without derivatization, more volatile derivatives could be analyzed by this method for purity assessment.

Supercritical Fluid Chromatography (SFC) is a powerful technique that uses a supercritical fluid (often CO₂) as the mobile phase. SFC is particularly adept at separating chiral compounds. For derivatives of this compound that are chiral, chiral SFC is a preferred method for separating enantiomers and diastereomers, which is crucial as different stereoisomers can have vastly different biological activities. The separation of stereoisomers can also be achieved by other chromatographic methods. google.com

The table below summarizes the applications of these chromatographic methods.

Chromatographic MethodPrimary ApplicationKey Parameters
HPLC Purity assessment, purificationColumn type (e.g., C18), mobile phase composition, flow rate, detector (e.g., UV, MS). google.com
GC Purity assessment of volatile derivativesColumn type, temperature program, carrier gas flow rate, detector (e.g., FID, MS).
SFC Separation of stereoisomers (chiral analysis)Chiral stationary phase, co-solvent, pressure, temperature.

X-ray Crystallography for Determination of Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for unequivocally determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For spirocyclic compounds like this compound, X-ray crystallography provides precise information on:

Bond lengths and angles: Confirming the geometry of the azetidine and cyclopentane rings.

Conformation: Revealing the puckering of the rings and their relative orientation.

Absolute Stereochemistry: Determining the exact spatial arrangement of atoms in chiral derivatives, which is crucial for understanding structure-activity relationships.

Intermolecular Interactions: Showing how molecules pack in the crystal lattice through hydrogen bonds, van der Waals forces, or other interactions.

A summary of crystallographic data that would be obtained is shown below.

Crystallographic ParameterInformation Provided
Crystal System & Space Group Describes the symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ) Defines the size and shape of the repeating unit of the crystal.
Atomic Coordinates The precise position of each atom in the unit cell.
Bond Lengths & Angles The geometry of the molecule.
Torsion Angles The conformation of the cyclic systems.

Calorimetric Techniques (Isothermal Titration Calorimetry, Differential Scanning Calorimetry) for Binding Thermodynamics

Calorimetric techniques measure heat changes associated with physical or chemical processes and are valuable for characterizing the binding of a ligand to its biological target.

Isothermal Titration Calorimetry (ITC) is a powerful method for directly measuring the thermodynamics of binding interactions. In an ITC experiment, a solution of the ligand (e.g., a derivative of this compound) is titrated into a solution containing a target macromolecule (like a receptor or enzyme). The heat released or absorbed upon binding is measured, allowing for the determination of key thermodynamic parameters:

Binding Affinity (Kₐ) or Dissociation Constant (Kₔ)

Enthalpy Change (ΔH)

Stoichiometry of Binding (n)

From these, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, providing a complete thermodynamic profile of the interaction.

Differential Scanning Calorimetry (DSC) measures the heat capacity of a sample as a function of temperature. It can be used to study the thermal stability of a compound and its target. For example, the binding of a ligand can increase the thermal stability of a protein, which is observed as a shift in its melting temperature (Tₘ) in a DSC thermogram. This can be used as an indirect method to screen for binding.

These techniques are crucial for understanding the driving forces behind molecular recognition and for optimizing the binding properties of drug candidates.

Calorimetric TechniqueMeasurementKey Parameters Determined
Isothermal Titration Calorimetry (ITC) Heat change upon bindingKₐ, Kₔ, ΔH, n, ΔS, ΔG
Differential Scanning Calorimetry (DSC) Heat capacity vs. temperatureMelting temperature (Tₘ), thermal stability

Radioligand Binding Assays for Receptor Occupancy and Affinity Measurements in vitro

Radioligand binding assays are a classic and highly sensitive pharmacological tool used to quantify the interaction between a ligand and a receptor. nih.gov These assays are fundamental in drug discovery for determining the affinity of a test compound for its target.

The basic principle involves a competition experiment:

A biological preparation containing the receptor of interest (e.g., cell membranes) is incubated with a known concentration of a radiolabeled ligand (a ligand with a radioactive isotope like ³H or ¹²⁵I) that has high affinity and specificity for the receptor.

Increasing concentrations of an unlabeled test compound (e.g., a derivative of this compound) are added.

The test compound competes with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, typically after separating the bound and free radioligand by filtration.

From the resulting concentration-response curve, the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding of the radioligand) is determined. The IC₅₀ value can then be converted to a binding affinity constant (Kᵢ) , which represents the affinity of the test compound for the receptor. Such assays have been used to evaluate the affinity of spiro-compounds for targets like the PARP-1 enzyme and cannabinoid receptors. nih.govgoogle.com

Assay ComponentDescriptionData Output
Receptor Source Cell membranes or tissues expressing the target receptor.N/A
Radioligand A high-affinity ligand for the target receptor, labeled with a radioactive isotope. nih.govN/A
Test Compound The unlabeled compound whose affinity is being measured (e.g., this compound derivative).N/A
Measurement Radioactivity of bound ligand.IC₅₀ (inhibitory concentration 50%)
Calculated Value Binding affinity (Kᵢ)A measure of the compound's affinity for the receptor.

Preclinical Research Applications and Lead Optimization Strategies for 5 Azaspiro 3.4 Octane 5 Carboxamide

In vitro Assay Development and High-Throughput Screening (HTS) Campaigns for Hit Identification

The discovery of novel drug candidates often begins with the screening of large compound libraries against a specific biological target. For scaffolds like 5-azaspiro[3.4]octane-5-carboxamide, the development of robust in vitro assays is a critical first step. These assays are designed to measure the interaction of the compound with the target protein or its effect on a cellular process in a controlled laboratory setting.

High-throughput screening (HTS) is a widely used method to test thousands of compounds rapidly. In the context of 5-azaspiro[3.4]octane derivatives, HTS campaigns have been instrumental in identifying initial "hits." For instance, a whole-cell HTS campaign against Plasmodium falciparum, the parasite responsible for malaria, identified a novel diazaspiro[3.4]octane series with activity against multiple life-cycle stages of the parasite. researchgate.net Similarly, companies provide samples of azaspiro[3.4]octane derivatives for HTS in pharmaceutical, agricultural, and biotechnology research. echemi.com

The data generated from these HTS campaigns, which often includes measures of compound activity such as IC50 values (the concentration at which a compound inhibits a biological process by 50%), is crucial for hit identification.

Lead Identification and Hit-to-Lead Progression utilizing Spirocyclic Scaffolds

Once a "hit" is identified from an HTS campaign, the subsequent phase involves transforming it into a "lead" compound through a process known as hit-to-lead progression. This process focuses on improving the potency, selectivity, and pharmacokinetic properties of the initial hit. Spirocyclic scaffolds, including the 5-azaspiro[3.4]octane core, are particularly valuable in this phase due to their unique structural features. researchgate.net

The rigid nature of the spirocyclic framework can lead to more selective binding to the target protein, as it restricts the conformational freedom of the molecule. researchgate.netresearchgate.net This can translate to fewer off-target effects and a better safety profile. The three-dimensional character of these scaffolds also allows for the exploration of new chemical space, potentially leading to novel intellectual property. researchgate.net

For example, in the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors, a structure-based drug discovery approach utilized various spiro scaffolds, including an azetidine-lactam derivative of a 7-oxa-5-azaspiro[3.4]octane, to generate potent and selective compounds. acs.org The use of privileged structures, which are molecular frameworks that are known to bind to multiple biological targets, can also accelerate the lead identification and optimization process. researchgate.netmdpi.com

Optimization of Potency, Selectivity, and Drug-Likeness of Lead Compounds

Following lead identification, the optimization process aims to fine-tune the properties of the lead compound to create a viable drug candidate. This involves iterative cycles of chemical synthesis and biological testing to enhance potency, improve selectivity for the target over other related proteins, and optimize drug-like properties such as solubility and metabolic stability.

The introduction of spirocyclic scaffolds is a key strategy for improving these parameters. bldpharm.com For instance, replacing a flexible piperazine (B1678402) ring with a more rigid diazaspiro[3.3]heptane in the PARP inhibitor Olaparib led to a significant increase in selectivity, albeit with a slight reduction in potency. bldpharm.com Similarly, the incorporation of azaspiro cycles in melanin (B1238610) concentrating hormone receptor 1 (MCHr1) antagonists resulted in lower lipophilicity (log D values) and improved metabolic stability and selectivity. bldpharm.com

Structure-activity relationship (SAR) studies are crucial in this optimization phase. These studies involve systematically modifying different parts of the lead compound and evaluating the impact on its biological activity. For example, in the development of antituberculosis agents targeting the thioesterase activity of Pks13, various spiro groups, including 2-oxa-6-azaspiro[3.4]octane, were explored to improve potency and reduce off-target effects like hERG ion channel inhibition. nih.govacs.org

Below is a table summarizing the optimization of a lead compound for MAGL inhibition, demonstrating the impact of scaffold modification on potency and other properties.

CompoundScaffoldMAGL IC50 (nM)LLEMDR1 Efflux Ratio
1h ->1000--
2a Azetidine-lactam115.3-
2b Cyclobutane-lactam6.55.41.8
2d Cyclobutane-carbamate---
Data sourced from acs.org

Development of Mechanistic Tool Compounds for Biological Research

Beyond their direct therapeutic potential, compounds based on the 5-azaspiro[3.4]octane scaffold can also serve as valuable "tool compounds" for biological research. Tool compounds are potent and selective inhibitors of a specific biological target that can be used to probe the function of that target in cells or animal models.

The development of such tool compounds allows researchers to study the physiological and pathological roles of a particular protein or pathway. For example, a potent and selective inhibitor of a kinase could be used to understand the downstream signaling events regulated by that kinase. The unique properties of spirocyclic compounds, such as their conformational rigidity and potential for high selectivity, make them ideal candidates for development as tool compounds. smolecule.com Some commercially available derivatives are explicitly marketed for use as tools to modulate protein activity. smolecule.com

Strategies for Addressing and Overcoming Potential Resistance Mechanisms

A significant challenge in drug development, particularly for infectious diseases and cancer, is the emergence of drug resistance. Resistance can arise through various mechanisms, such as mutations in the drug target that prevent the drug from binding effectively.

When developing drugs based on the 5-azaspiro[3.4]octane scaffold, it is important to consider potential resistance mechanisms. One strategy to address this is to design compounds that bind to a highly conserved region of the target protein, where mutations are less likely to occur without compromising the protein's function.

In the context of antituberculosis drug discovery, for instance, resistance to nitro-aromatic compounds can emerge through various reductases. mdpi.com If a 5-azaspiro[3.4]octane-containing compound were to target a specific enzyme, understanding the potential for mutations in that enzyme to confer resistance would be crucial. Mechanistic studies, such as resistance selection followed by whole-genome sequencing, can help identify the molecular basis of resistance and inform the design of next-generation inhibitors that can overcome these mechanisms. researchgate.net For example, studies on diazaspiro[3.4]octane derivatives active against malaria parasites implicated the P. falciparum cyclic amine resistance locus in the mode of resistance. researchgate.net

Emerging Research Avenues and Future Perspectives for 5 Azaspiro 3.4 Octane 5 Carboxamide

Exploration of Novel Biological Roles beyond Primary Target Engagement

While the primary biological targets of 5-Azaspiro[3.4]octane-5-carboxamide are not extensively defined in publicly available literature, the broader class of azaspiro[3.4]octane derivatives has shown a diverse range of biological activities. This suggests that the core scaffold can be adapted to interact with various biological systems. The exploration of these secondary or novel biological roles is a promising avenue of research.

For instance, related azaspiro[3.4]octane derivatives have been investigated for their potential as modulators of key physiological pathways. A notable example is the investigation of N-(3,4-dimethoxyphenyl)-6-azaspiro[3.4]octane-6-carboxamide for its potential antimicrobial and anticancer properties. This suggests that the this compound core could be a starting point for developing agents against infectious diseases or for oncological applications. The mechanism of action for such compounds may involve binding to specific enzymes or receptors, thereby modulating their activity, or inhibiting key biological pathways.

Furthermore, derivatives of 5-oxa-2-azaspiro[3.4]octane have been identified as M4 muscarinic acetylcholine (B1216132) receptor agonists, which are of interest for treating central nervous system disorders. google.comgoogle.com Another area of interest is in the development of agents against parasitic diseases, as demonstrated by the activity of diazaspiro[3.4]octane derivatives against multiple stages of the human malaria parasite, Plasmodium falciparum. researchgate.net These findings highlight the potential for this compound and its analogs to be repurposed or redesigned to engage with a wider range of biological targets than initially anticipated.

Table 1: Biological Activities of Related Azaspiro[3.4]octane Derivatives

Compound/Derivative ClassInvestigated Biological ActivityPotential Therapeutic AreaReference(s)
N-(3,4-dimethoxyphenyl)-6-azaspiro[3.4]octane-6-carboxamideAntimicrobial, AnticancerInfectious Diseases, Oncology
5-Oxa-2-azaspiro[3.4]octane derivativesM4 Receptor AgonismCentral Nervous System Disorders google.comgoogle.com
Diazaspiro[3.4]octane derivativesAnti-malarial (activity against P. falciparum)Infectious Diseases researchgate.net
Spirocyclic inhibitorsInhibition of SARS-CoV-2 3CLproAntiviral nih.gov

Integration with Fragment-Based Drug Discovery (FBDD) and Covalent Inhibition Strategies

The structural characteristics of this compound make it an intriguing candidate for fragment-based drug discovery (FBDD). FBDD relies on identifying small, low-molecular-weight fragments that bind weakly to a biological target, which are then grown or linked together to produce a high-affinity ligand. The rigidity and three-dimensionality of the azaspiro[3.4]octane scaffold can help in the design of fragments with well-defined vectors for chemical elaboration, which is a key aspect of successful FBDD campaigns. researchgate.netchemrxiv.org The use of spirocyclic scaffolds in FBDD is an emerging area with the potential to access novel chemical matter for challenging drug targets. dtu.dk

While the carboxamide group in this compound is not a classical "warhead" for covalent inhibition, the scaffold could be functionalized with reactive groups to create covalent inhibitors. Covalent inhibitors form a stable, covalent bond with their target protein, which can lead to prolonged duration of action and increased potency. google.com For example, spirocyclic moieties have been incorporated into covalent inhibitors of monoacylglycerol lipase (B570770) (MAGL), where a reactive carbamate (B1207046) group is attached to the spirocyclic core. researchgate.net A conceptual approach for adapting this compound for covalent inhibition would involve the introduction of a Michael acceptor, such as an acrylamide, or other electrophilic groups onto the spirocyclic ring or as a substituent on the carboxamide nitrogen. The spirocyclic core would serve to orient the reactive group for optimal interaction with a nucleophilic residue (e.g., cysteine or lysine) on the target protein.

Table 2: Conceptual Integration of this compound in Advanced Drug Discovery Techniques

StrategyRationale for IntegrationConceptual ModificationPotential Advantage
Fragment-Based Drug Discovery (FBDD)Rigid, 3D scaffold provides defined vectors for fragment elaboration.Use of the core 5-azaspiro[3.4]octane moiety as a starting fragment.Access to novel chemical space for challenging targets.
Covalent InhibitionThe spirocyclic scaffold can serve as a carrier for a reactive "warhead".Introduction of an electrophilic group (e.g., acrylamide) to the scaffold.Increased potency and prolonged duration of action.

Conceptual Approaches for Prodrug Design and Targeted Delivery

Prodrug strategies are employed to overcome undesirable properties of a drug candidate, such as poor solubility, limited permeability, or rapid metabolism. nih.govhoffmanchemicals.com The this compound structure presents opportunities for prodrug design. The secondary amine within the spirocycle or the carboxamide group itself could be chemically modified to create a prodrug that releases the active parent compound under specific physiological conditions.

One conceptual approach involves the N-acylation or N-alkoxycarbonylation of the azaspirocyclic nitrogen to improve lipophilicity and cell permeability. Such a modification would be designed to be cleaved by endogenous esterases or other enzymes to release the active compound. Another strategy could involve the modification of the carboxamide group. For example, an N-acyloxyalkyl or N-phosphonooxymethyl group could be attached to the carboxamide nitrogen. These moieties are known to be cleaved enzymatically to regenerate the parent carboxamide.

Targeted delivery systems aim to increase the concentration of a drug at its site of action, thereby enhancing efficacy and reducing off-target toxicity. The this compound scaffold could be conjugated to a targeting moiety, such as an antibody, peptide, or small molecule that recognizes a specific cell surface receptor. For instance, conjugation to a molecule that targets a receptor overexpressed on cancer cells could be a strategy for developing a targeted anticancer agent. Spirocyclic structures have been incorporated into drug delivery systems, such as pH-sensitive solubility-switching materials, highlighting the versatility of these scaffolds in advanced delivery applications. researchgate.net

Potential Development of Radiotracers for Molecular Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive quantification of biological processes in vivo. The development of novel PET radiotracers is crucial for advancing our understanding of disease and for the development of new therapies. The 5-azaspiro[3.4]octane scaffold is a candidate for the development of PET radiotracers. researchgate.netresearchgate.net

To be a viable PET ligand, a compound must be labeled with a positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). The this compound structure offers several sites for radiolabeling. For example, a methyl group could be introduced onto the spirocyclic nitrogen and labeled with ¹¹C using [¹¹C]methyl iodide. Alternatively, a fluoroalkyl group could be incorporated into the structure to allow for labeling with ¹⁸F.

The development of a PET radiotracer based on this scaffold would first require the identification of a high-affinity biological target. Once a target is identified, a derivative of this compound with optimal properties for brain penetration (if targeting the CNS) and specific binding would be selected for radiolabeling. Research into PET radioligands based on spirocyclic scaffolds for targets like the nociceptin/orphanin FQ peptide (NOP) receptor has demonstrated the feasibility of this approach. smolecule.com

Identification of Unexplored Chemical Space and Research Gaps within the this compound Class

Despite the growing interest in spirocyclic scaffolds, the chemical space around the this compound class remains largely unexplored. A significant research gap is the lack of systematic structure-activity relationship (SAR) studies. rsc.org Such studies are needed to understand how modifications to the spirocyclic core and the carboxamide substituent affect biological activity and physicochemical properties.

Key research questions that need to be addressed include:

What is the influence of stereochemistry at the spirocyclic center on biological activity?

How do different substituents on the cyclobutane (B1203170) and pyrrolidine (B122466) rings of the spirocycle affect target binding and ADMET properties?

What is the range of biological targets that can be modulated by this class of compounds?

Furthermore, there is a need for the development of more efficient and diverse synthetic routes to access a wider range of this compound analogs. researchgate.net The exploration of novel bioisosteric replacements for the carboxamide group could also lead to compounds with improved properties. Addressing these research gaps will be crucial for unlocking the full therapeutic potential of this promising class of spirocyclic compounds. The consensus in the field is that spirocycles offer a path to escape the "flatland" of traditional aromatic drug scaffolds and access new areas of chemical space. dtu.dk

Q & A

Q. How can AI enhance the interpretation of complex datasets for this compound?

  • Methodology :
  • Machine learning : Train neural networks on spectral libraries (NMR, MS) to predict unknown derivatives.
  • Automated workflows : Tools like Knime or Pipeline Pilot integrate raw data from multiple instruments (e.g., HPLC, LC-MS) into unified reports, reducing human error .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.